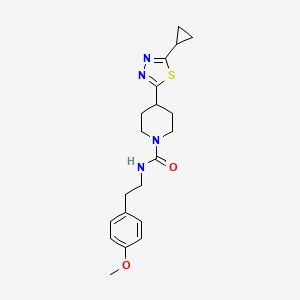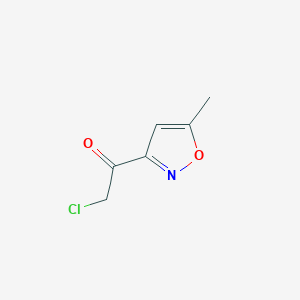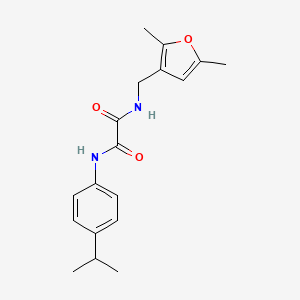![molecular formula C22H24N2O3 B3000434 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide CAS No. 851402-88-5](/img/structure/B3000434.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide is a synthetic molecule that appears to be related to various quinoline and benzamide derivatives. These types of compounds are often explored for their potential biological activities and can be synthesized through various chemical reactions involving cyclization and functionalization of different precursors.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported using metal-catalyzed annulation processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . Although the specific synthesis of this compound is not detailed, similar catalytic systems could potentially be employed for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and confirmed by X-ray analysis . The presence of directing groups in these molecules, such as N,O-bidentate groups, suggests that they could be suitable for further functionalization through metal-catalyzed C–H bond activation . The molecular structure is crucial for the biological activity of these compounds, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which includes a detailed comparison of optimized geometric bond lengths and angles obtained by DFT with X-ray diffraction values .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be complex, involving multiple steps and intermediates. For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate involved cyclization of an acetylamino thioacylhydrazone . These reactions often require specific conditions and catalysts to proceed in the desired manner, and the presence of electron-withdrawing or electron-donating groups can significantly influence the outcome.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the study of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed that modifications to the amide bond and alkyl chain can affect the compound's affinity for dopamine receptors . This suggests that slight changes in the molecular structure of this compound could also impact its physical properties and potential receptor affinities.
科学的研究の応用
Synthesis and Material Science
Quinoline derivatives are synthesized through various methods, including multicomponent reactions and catalysis, due to their importance in pharmaceuticals and materials science. For instance, the synthesis of quinoline and naphthyridine carboxylic acids involves efficient methods that are scalable for large-scale manufacturing, highlighting the significance of these compounds in synthetic chemistry and their potential as intermediates for further chemical transformations (Bänziger et al., 2000).
Biological Activities
Quinoline derivatives have been studied for their psycho- and neurotropic properties, with certain compounds showing sedative, anti-anxiety, anti-amnesic, and antihypoxic effects. This suggests their potential application in developing treatments for neurological disorders and conditions related to cognitive impairment and anxiety (Podolsky et al., 2017).
Antibacterial Applications
The antibacterial activity of quinoline derivatives has been explored, with some compounds demonstrating moderate effectiveness against bacterial growth, including Pseudomonas aeruginosa. This suggests the potential of these compounds in developing new antibacterial agents to address the challenge of antibiotic resistance (Asghari et al., 2014).
Molecular Studies and Inhibition Efficiencies
Quinoline derivatives are also subjects of molecular studies to understand their inhibition efficiencies in corrosion processes, indicating their potential applications in material protection and preservation. Quantum chemical calculations have been used to determine the relationship between molecular structure and inhibition efficiency, providing insights into their applications in protecting metals against corrosion (Zarrouk et al., 2014).
特性
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-27-19-7-5-16(6-8-19)21(25)23-10-9-17-13-18-11-14(2)15(3)12-20(18)24-22(17)26/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDHFXIWZQLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B3000354.png)
![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)
![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![N-(2-Phenylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3000358.png)
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)
![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3000369.png)
